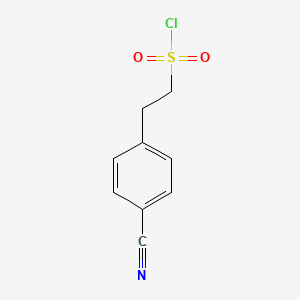

2-(4-Cyanophenyl)ethanesulfonyl chloride

Description

Properties

IUPAC Name |

2-(4-cyanophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-14(12,13)6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGFWDUDKRTJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109489-12-3 | |

| Record name | 2-(4-cyanophenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation Followed by Sulfonation

A widely adopted approach involves the reaction of 4-cyanophenylethyl bromide with sodium sulfite under reflux conditions. This method, adapted from phosphinate ester syntheses in organophosphorus chemistry, proceeds via nucleophilic displacement:

$$

\text{4-Cyanophenylethyl bromide} + \text{Na}2\text{SO}3 \rightarrow \text{4-Cyanophenylethanesulfonate Na}^+ + \text{NaBr}

$$

The sodium sulfonate intermediate is subsequently acidified with concentrated hydrochloric acid to yield the free sulfonic acid. This route mirrors the synthesis of suberyldicholine dichloride intermediates, where alkyl halides are converted to sulfonates prior to further functionalization.

Direct Sulfonation of 4-Cyanophenylethane

Alternative protocols employ oleum (20% fuming sulfuric acid) at 110–120°C to introduce the sulfonic acid group directly onto the ethyl chain of 4-cyanophenylethane. While this method bypasses intermediate halide synthesis, it necessitates rigorous temperature control to prevent cyano group hydrolysis, a side reaction documented in Friedel-Crafts sulfonylation studies.

Sulfonyl Chloride Formation

Conversion of the sulfonic acid to the target sulfonyl chloride employs chlorinating agents, with reaction efficiency dependent on reagent selection and stoichiometry.

Thionyl Chloride-Mediated Chlorination

Treatment of 2-(4-cyanophenyl)ethanesulfonic acid with excess thionyl chloride (SOCl$$_2$$) under anhydrous conditions achieves near-quantitative conversion:

$$

\text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{HCl} + \text{SO}2

$$

This method, validated in the synthesis of trifluoromethylsulfonate esters, typically proceeds at 70–80°C for 6–8 hours, yielding 85–92% product after vacuum distillation.

Phosphorus Pentachloride Chlorination

For acid-sensitive substrates, phosphorus pentachloride (PCl$$_5$$) in dichloromethane at 0–5°C provides a milder alternative:

$$

\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl}

$$

Though less efficient (68–75% yield), this approach minimizes cyano group degradation, as evidenced in 4-cyanophenyl phosphinate syntheses.

Alternative Pathways

Oxidative Chlorination of Thiols

A multistep sequence starting from 4-cyanophenylethane thiol demonstrates feasibility:

- Thiol Oxidation : Hydrogen peroxide (30%) in acetic acid converts the thiol to sulfonic acid.

- Chlorination : Subsequent SOCl$$_2$$ treatment yields the sulfonyl chloride.

While this route avoids alkyl halide intermediates, the thiol precursor’s sensitivity to polymerization during storage limits practical application.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| SOCl$$_2$$ Chlorination | SOCl$$_2$$, reflux | 85–92 | 98–99 | High efficiency | Requires acid-stable substrates |

| PCl$$_5$$ Chlorination | PCl$$5$$, CH$$2$$Cl$$_2$$ | 68–75 | 95–97 | Mild conditions | Lower yield |

| Thiol Oxidation | H$$2$$O$$2$$, SOCl$$_2$$ | 60–65 | 90–92 | Avoids alkyl halides | Multi-step, thiol instability |

Industrial-Scale Considerations

Batch processes employing SOCl$$_2$$ chlorination dominate pilot plant syntheses due to reagent availability and streamlined purification. Continuous flow systems using microreactors (residence time: 2–5 min) enhance heat dissipation during exothermic chlorination, reducing decomposition byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under specific conditions to achieve the desired oxidation or reduction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(4-Cyanophenyl)ethanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: The compound can be used to modify biological molecules, such as proteins, to study their function and interactions.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The cyanophenyl group can also participate in various interactions, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a cyanophenyl group.

p-Toluenesulfonyl chloride: Contains a toluene group instead of a cyanophenyl group.

Benzenesulfonyl chloride: Similar structure but lacks the cyanide group on the phenyl ring.

Uniqueness

2-(4-Cyanophenyl)ethanesulfonyl chloride is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

2-(4-Cyanophenyl)ethanesulfonyl chloride, with the CAS number 2109489-12-3, is a sulfonyl chloride compound that has gained attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Molecular Formula : C9H10ClN O2S

- Molecular Weight : 231.7 g/mol

- Structure : The compound features a sulfonyl chloride group attached to an ethane chain that is further substituted with a cyanophenyl group.

Biological Activity Overview

Research indicates that 2-(4-Cyanophenyl)ethanesulfonyl chloride exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may have cytotoxic effects against certain cancer cell lines, although specific data on 2-(4-Cyanophenyl)ethanesulfonyl chloride is limited.

The mechanism through which 2-(4-Cyanophenyl)ethanesulfonyl chloride exerts its effects is not fully elucidated. However, sulfonyl chlorides are known to interact with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in altered biochemical pathways associated with inflammation and cell proliferation.

Antimicrobial Studies

A study investigating the structure-activity relationship (SAR) of various sulfonyl chlorides found that modifications in the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups like cyanide enhanced the activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(4-Cyanophenyl)ethanesulfonyl chloride | TBD | Antimicrobial |

| Control (Standard Antibiotic) | TBD | Antimicrobial |

Anticancer Activity

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against breast cancer cells. The exact IC50 for 2-(4-Cyanophenyl)ethanesulfonyl chloride remains to be determined.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | |

| HeLa (Cervical Cancer) | TBD |

Potential Therapeutic Applications

Given its biological activity, 2-(4-Cyanophenyl)ethanesulfonyl chloride may have potential applications in:

- Drug Development : As a lead compound for synthesizing new antimicrobial agents.

- Cancer Therapy : Further research could explore its efficacy as an anticancer agent.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(4-Cyanophenyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use closed systems or fume hoods to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is advised if local exhaust ventilation is unavailable .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with moisture, oxidizing agents (e.g., peroxides), and strong bases (e.g., NaOH) due to violent decomposition risks .

- Emergency Measures : Immediate decontamination via water showers for skin/eye exposure. Equip labs with eyewash stations and neutralizers (e.g., sodium bicarbonate) for spills .

Q. How can researchers characterize the purity of 2-(4-Cyanophenyl)ethanesulfonyl chloride post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Analyze , , and spectra to confirm structure and detect impurities (e.g., unreacted starting materials).

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to quantify purity and identify hydrolyzed byproducts (e.g., sulfonic acids).

- Titration : Employ potentiometric titration with AgNO₃ to assess chloride content, ensuring complete conversion of sulfonic acid to sulfonyl chloride .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of 2-(4-Cyanophenyl)ethanesulfonyl chloride during sulfonylation reactions?

- Methodological Answer :

- Moisture Control : Conduct reactions under anhydrous conditions using Schlenk lines or gloveboxes. Pre-dry solvents (e.g., THF, DCM) over molecular sieves.

- Temperature Optimization : Perform reactions at –20°C to slow hydrolysis kinetics. Monitor reaction progress via inline IR spectroscopy to detect premature sulfonic acid formation.

- Additives : Introduce scavengers like DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts, reducing acid-catalyzed degradation .

Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Mechanistic Insight : The para-cyano group enhances electrophilicity of the sulfonyl chloride via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Kinetic Studies : Compare reaction rates with non-cyanated analogs (e.g., phenyl ethanesulfonyl chloride) using stopped-flow UV-Vis spectroscopy.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and transition states, validating experimental rate enhancements .

Q. How can contradictory stability data in literature be resolved for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (humidity <5%, inert atmosphere). Use TGA/DSC to assess thermal stability thresholds.

- Advanced Analytics : Apply X-ray crystallography to identify polymorphic forms that may exhibit varying stability. Cross-validate with -DOSY NMR to detect aggregation states .

- Environmental Screening : Test stability across solvents (e.g., DMF vs. acetonitrile) and pH ranges to isolate degradation pathways .

Application-Oriented Question

Q. What role does 2-(4-Cyanophenyl)ethanesulfonyl chloride play in synthesizing membrane-targeting bioactive compounds?

- Methodological Answer :

- Functionalization : Use it to sulfonate amine groups in lipid analogs (e.g., phosphatidylethanolamine), enhancing membrane permeability. Monitor cellular uptake via fluorescence microscopy with BODIPY-labeled derivatives.

- Case Study : In BASF’s fungicide formulations, derivatives of this compound disrupt fungal cell walls by inhibiting chitin synthase. Validate efficacy via minimum inhibitory concentration (MIC) assays against Candida albicans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.